

Unraveling the Complexity: A Technical Guide to the Molecular Structure of Meglumine Antimonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimonate*

Cat. No.: *B1203111*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

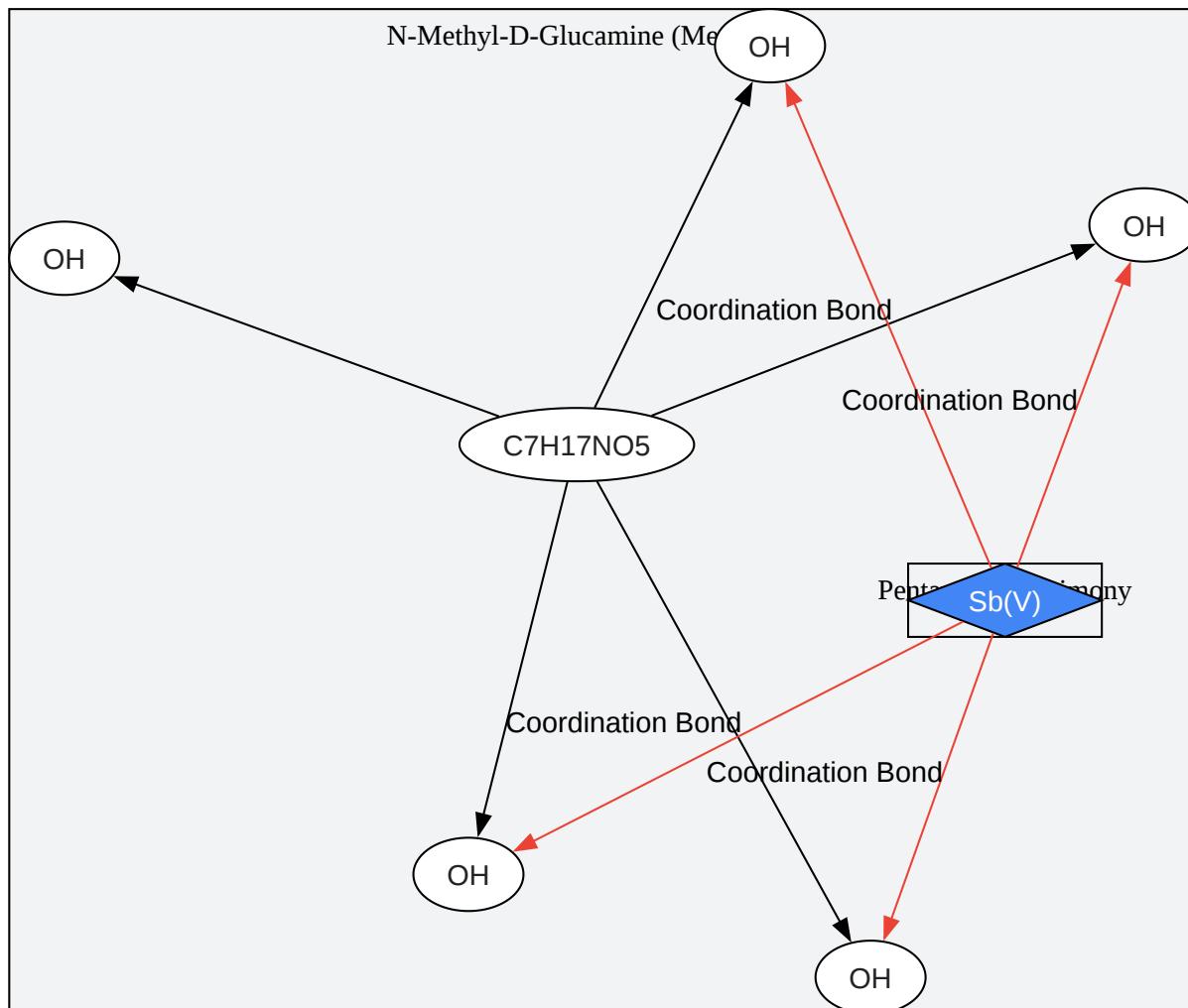
Abstract

Meglumine **antimonate**, a cornerstone in the treatment of leishmaniasis, presents a fascinating and complex molecular architecture that has been the subject of extensive research.^[1] Despite its long history of clinical use, a definitive single molecular structure remains elusive. Instead, it exists as a complex mixture of oligomeric species in aqueous solution.^[1] This technical guide provides an in-depth exploration of the molecular structure of meglumine **antimonate**, detailing its chemical composition, bonding characteristics, and the experimental methodologies employed for its characterization. It further elucidates its proposed mechanism of action through detailed signaling pathway diagrams, offering a comprehensive resource for researchers and professionals in the field of drug development.

Chemical Composition and Stoichiometry

Meglumine **antimonate** is synthesized through the reaction of pentavalent antimony (Sb(V)) with N-methyl-D-glucamine (meglumine), a derivative of sorbitol.^[1] While often represented by the simplified molecular formula C₇H₁₈NO₈Sb, this does not capture the polymeric nature of the compound in its active form.^{[2][3][4]} Experimental evidence points to a complex mixture of coordination complexes.^[1]

Studies have indicated a variable molar ratio of antimony to N-methyl-D-glucamine. One investigation reported a molar ratio of approximately 1:1.37.[1] Osmolality measurements have suggested an average of 1.43 antimony atoms per molecule in solution.[1] These findings underscore the heterogeneity of meglumine **antimonate**'s composition.


Table 1: Physicochemical Properties of Meglumine **Antimonate**

Property	Value	Reference(s)
Molecular Formula (monomer)	C ₇ H ₁₈ NO ₈ Sb	[2][3][4]
Molecular Weight (monomer)	365.98 g/mol	[2]
Appearance	White to off-white powder	[5]
Solubility	Soluble in water	[5]
Antimony (Sb) Content	Approximately 30-34%	[4]

Molecular Structure and Bonding

The structure of meglumine **antimonate** is characterized by the coordination of pentavalent antimony with the hydroxyl groups of N-methyl-D-glucamine.[1] Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), suggest that all of the hydroxyl groups of meglumine can be involved in forming these coordination complexes.[1] Infrared and solid-state ¹³C NMR analyses have specifically implicated the oxygen of the C-3 carbon of N-methyl-D-glucamine in binding to antimony.[6]

Mass spectrometry techniques, such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI), have been instrumental in identifying a series of oligomers.[1] The major species detected has a molecular mass of 507 atomic mass units, corresponding to a structure of NMG-Sb-NMG.[1] Larger oligomers with the general formula (NMG-Sb)_n-NMG, containing up to four antimony atoms and five N-methyl-D-glucamine moieties, have also been observed. [1] This indicates a dynamic equilibrium of various polymeric species in aqueous solution.[1]

[Click to download full resolution via product page](#)

Figure 1: Coordination of Pentavalent Antimony with Meglumine.

Experimental Protocols for Structural Characterization

The elucidation of meglumine **antimonate**'s structure relies on a combination of analytical techniques. Below are generalized protocols based on methodologies reported in the literature.

Synthesis of Meglumine Antimonate

A common synthesis method involves the reaction of an equimolar mixture of N-methyl-D-glucamine and a source of pentavalent antimony, such as freshly precipitated and hydrated antimony pentoxide (obtained from the hydrolysis of SbCl₅) or K₃Sb(OH)₆, in water.^{[7][8]}

Protocol:

- Prepare hydrated antimony pentoxide by hydrolyzing antimony pentachloride (SbCl₅) in ultrapure water. This is an exothermic reaction.
- Centrifuge the mixture to precipitate the antimony pentoxide (Sb₂O₅).
- Discard the supernatant and transfer the precipitate to a reaction vessel.
- Add an equimolar amount of N-methyl-D-glucamine to the antimony pentoxide suspension in water.
- The reaction mixture is typically stirred at a controlled temperature.
- The resulting solution contains meglumine **antimonate**. Further purification or concentration steps may be applied.^[7]

Mass Spectrometry Analysis

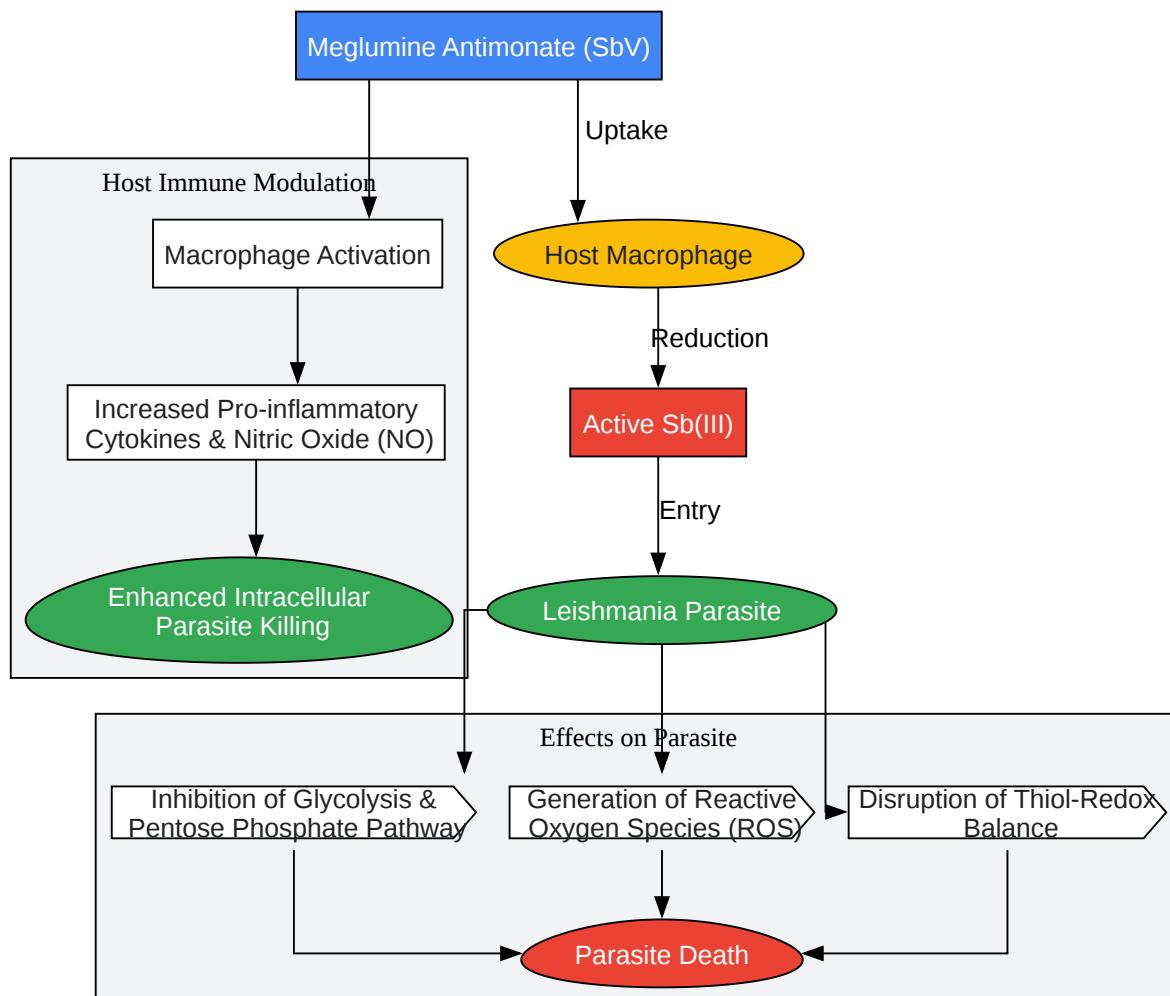
Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) mass spectrometry are used to identify the oligomeric species present in meglumine **antimonate** solutions.

Protocol (General):

- Prepare a dilute solution of meglumine **antimonate** in an appropriate solvent (e.g., water or a water-methanol mixture).
- For FAB-MS, a matrix such as thioglycerol is typically used.^[9]

- Introduce the sample into the mass spectrometer.
- Acquire mass spectra in the desired mass range to observe the distribution of oligomeric ions.
- Derivatization techniques, such as peracetylation, can be employed to aid in structural elucidation.[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy


Proton (1H) and Carbon-13 (13C) NMR are employed to study the coordination environment of the N-methyl-D-glucamine moiety.

Protocol (General):

- Dissolve the meglumine **antimonate** sample in a suitable deuterated solvent, typically deuterium oxide (D2O).
- Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.
- Compare the spectra of meglumine **antimonate** with that of free N-methyl-D-glucamine to identify chemical shift changes indicative of coordination with antimony.[\[1\]](#)[\[9\]](#)

Mechanism of Action: A Multi-pronged Attack

The therapeutic effect of meglumine **antimonate** against Leishmania parasites is not attributed to a single mode of action but rather a combination of pathways that disrupt parasite physiology and leverage the host's immune response.[\[10\]](#)[\[11\]](#)[\[12\]](#) It is believed that the pentavalent form, Sb(V), is a prodrug that is reduced to the more toxic trivalent form, Sb(III), within the host's macrophages and potentially by the parasite itself.[\[13\]](#)

[Click to download full resolution via product page](#)

Figure 2: Proposed Mechanism of Action of Meglumine Antimonate.

The key mechanisms include:

- Inhibition of Metabolic Enzymes: Meglumine **antimonate** interferes with crucial parasitic metabolic pathways, including glycolysis and the pentose phosphate pathway, thereby depleting the parasite's energy supply.[10][11]
- Induction of Oxidative Stress: The drug promotes the generation of reactive oxygen species (ROS) within the Leishmania parasite, leading to oxidative damage to vital cellular components such as lipids, proteins, and DNA.[10][11][14][15]
- Disruption of Thiol-Redox Balance: Meglumine **antimonate** affects the parasite's ability to maintain its intracellular thiol-redox homeostasis, which is critical for its survival and adaptation within the host macrophage.[10]
- Modulation of Host Immune Response: The drug enhances the activation of macrophages, leading to an increased production of pro-inflammatory cytokines and nitric oxide (NO), which are crucial for killing the intracellular parasites.[10][12]

Conclusion

The molecular structure of meglumine **antimonate** is best described as a complex and dynamic equilibrium of oligomeric species formed through the coordination of pentavalent antimony with N-methyl-D-glucamine. While a single definitive structure remains elusive, a combination of advanced analytical techniques has provided significant insights into its composition and bonding. A deeper understanding of its multifaceted mechanism of action continues to be an active area of research, with implications for the development of more effective and less toxic antileishmanial therapies. This guide serves as a foundational resource for professionals engaged in the study and development of this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of the antimonial antileishmanial agent meglumine antimonate (glucantime) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compound: MEGLUMINE ANTIMONATE (CHEMBL239129) - ChEMBL [ebi.ac.uk]
- 3. Meglumine Antimoniate | C7H18NO8Sb | CID 64953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Meglumine antimoniate 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. CAS 133-51-7: Meglumine antimoniate | CymitQuimica [cymitquimica.com]
- 6. Physico-chemical characterization of meglumine antimoniate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Oral Delivery of Meglumine Antimoniate- β -Cyclodextrin Complex for Treatment of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Antimonial Antileishmanial Agent Meglumine Antimonate (Glucantime) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Meglumine Antimoniate? [synapse.patsnap.com]
- 11. nbinfo.com [nbinfo.com]
- 12. What is Meglumine Antimoniate used for? [synapse.patsnap.com]
- 13. Glutathione-Induced Conversion of Pentavalent Antimony to Trivalent Antimony in Meglumine Antimoniate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Meglumine Antimoniate (Glucantime) Causes Oxidative Stress-Derived DNA Damage in BALB/c Mice Infected by Leishmania (Leishmania) infantum - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Complexity: A Technical Guide to the Molecular Structure of Meglumine Antimonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203111#molecular-structure-of-meglumine-antimonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com